
2-(1H-pyrazol-1-yl)pyridin-3-amine
説明
“2-(1H-pyrazol-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C8H8N4 and a molecular weight of 160.18 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a pyridine ring via a nitrogen atom .Chemical Reactions Analysis
The Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted melting point of 115.95° C and a predicted boiling point of 361.3° C at 760 mmHg . The predicted density is 1.3 g/cm3 and the predicted refractive index is n20D 1.69 .科学的研究の応用
Synthesis and Characterization
2-(1H-pyrazol-1-yl)pyridin-3-amine and its derivatives have been extensively studied for their structural characteristics. For example, Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives, including this compound, and characterized them using various spectroscopic methods and X-ray crystallography. The study also explored the biological activity of these compounds against breast cancer and microbes, indicating their potential in medical research (Titi et al., 2020).
Fluorescent Properties and Phase Behavior
The compound's unique structural features contribute to its distinct phase behavior and fluorescent properties. Hiscock et al. (2019) reported the synthesis of an asymmetric ligand related to this compound, revealing its high crystallographic symmetry and supercooling properties. The study emphasized the compound's phase transition and fluorescent behavior, which are crucial for various applications in material science and optical devices (Hiscock et al., 2019).
Coordination Chemistry and Luminescent Properties
The ligand's coordination chemistry is another area of interest. Halcrow (2005) discussed the synthesis of 2,6-bis(pyrazolyl)pyridines and related ligands, highlighting their applications in luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Safety and Hazards
作用機序
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s possible that this compound interacts with its targets through strong H-bonding interactions , but more detailed studies are required to confirm this and to understand any resulting changes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(1H-pyrazol-1-yl)pyridin-3-amine are not well-documented. Its impact on bioavailability is also unknown. The compound is a solid at room temperature, with a predicted melting point of 115.95° C and a predicted boiling point of 361.3° C at 760 mmHg . These properties could potentially influence its pharmacokinetics.
Result of Action
As a unique chemical, it may have a variety of effects depending on its targets and mode of action .
特性
IUPAC Name |
2-pyrazol-1-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJHIAMBSGGNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
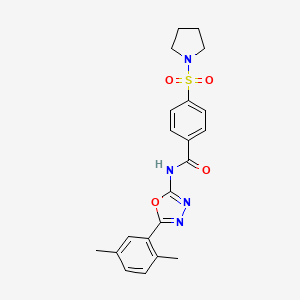
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2636755.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2636756.png)
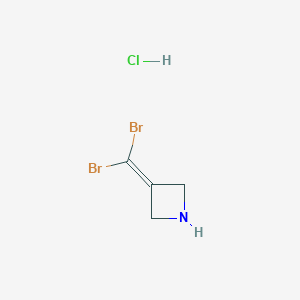
![1,3-dimethyl-N-[(4-methylphenyl)methyl]-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2636758.png)
![4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2636760.png)

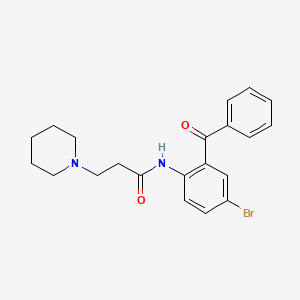
![3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B2636764.png)

![6-Methyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2636766.png)
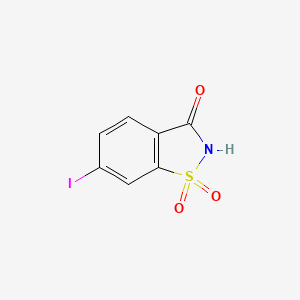
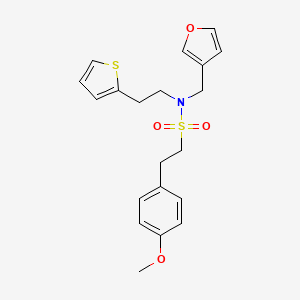
![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)
